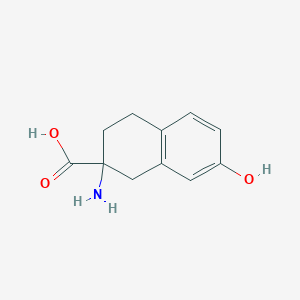
6-Ethoxy-8a-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-8a-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-ol is an organic compound belonging to the class of naphthalenes This compound features a complex structure with multiple rings and functional groups, making it a subject of interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-8a-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-ol typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives.
Cyclization: The formation of the hexahydronaphthalene ring system is accomplished through a cyclization reaction, often involving catalytic hydrogenation.
Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Catalysts: Employing specific catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as distillation, crystallization, or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-8a-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary alcohols, hydrocarbons.
Substitution Products: Various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-8a-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-8a-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or modulate gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Ethoxy-8a-methyl-2,3,7,8-tetrahydronaphthalen-1-one
- 8a-Methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-ol
- 8a-Methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-one
Uniqueness
6-Ethoxy-8a-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C13H20O2 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
6-ethoxy-8a-methyl-2,3,7,8-tetrahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C13H20O2/c1-3-15-11-7-8-13(2)10(9-11)5-4-6-12(13)14/h5,9,12,14H,3-4,6-8H2,1-2H3 |
InChI-Schlüssel |
HZJHQQQJXOWHKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=CCCC(C2(CC1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


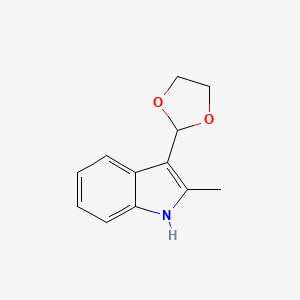
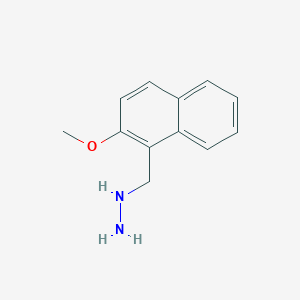
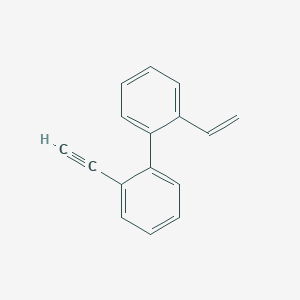

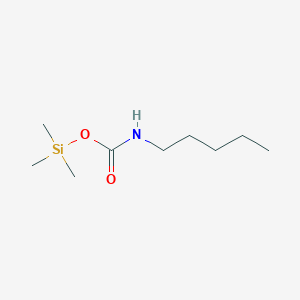
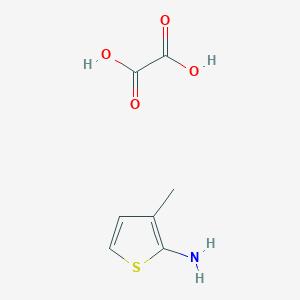
![2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one](/img/structure/B11896345.png)
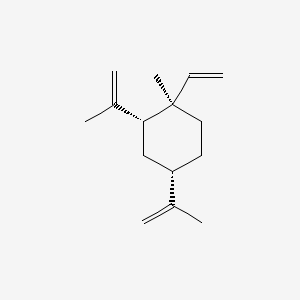


![1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896367.png)

